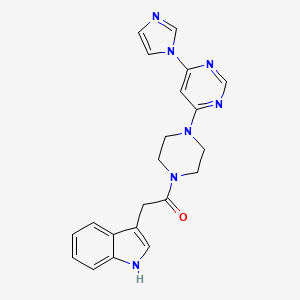

1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone

説明

1-(4-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a heterocyclic compound featuring a pyrimidine core fused with an imidazole ring, linked via a piperazine moiety to an indole-ethanone group. Its molecular structure integrates multiple pharmacophoric elements:

- Pyrimidine-imidazole core: The 6-(1H-imidazol-1-yl)pyrimidin-4-yl group provides a planar, nitrogen-rich scaffold capable of hydrogen bonding and π-π interactions, common in kinase inhibitors .

- Piperazine linker: The piperazine ring enhances solubility and serves as a flexible spacer, facilitating interactions with target proteins .

特性

IUPAC Name |

1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N7O/c29-21(11-16-13-23-18-4-2-1-3-17(16)18)27-9-7-26(8-10-27)19-12-20(25-14-24-19)28-6-5-22-15-28/h1-6,12-15,23H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBNYUNAMXPTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Features

The compound features several key structural components:

- Imidazole Ring : A five-membered ring containing nitrogen, known for its role in various biological functions.

- Pyrimidine Ring : A six-membered ring that contributes to the compound's pharmacological properties.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms, often found in many pharmaceuticals.

- Indole Structure : A bicyclic structure that is significant in many natural products and pharmaceuticals.

Molecular Formula

The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Antitumor Activity : Preliminary studies suggest that derivatives of indole and imidazole exhibit significant antiproliferative effects against various cancer cell lines. The compound may inhibit key signaling pathways involved in tumor growth.

- Antimicrobial Properties : The imidazole and pyrimidine rings are known for their antimicrobial properties, potentially making this compound effective against certain bacterial strains.

- Cytotoxicity Studies : Initial cytotoxicity assessments indicate that the compound exhibits low toxicity to normal human cells, suggesting a favorable therapeutic index.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this molecule:

- Study on Antitubercular Agents : Research on related piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, with IC50 values indicating potent inhibitory effects (IC50 values ranging from 1.35 to 2.18 μM) . These findings suggest that the piperazine component may enhance antitubercular activity.

- Antiproliferative Effects : A series of indole derivatives were evaluated for their antiproliferative effects, showing GI50 values as low as 29 nM against specific cancer cell lines . This highlights the potential of indole-containing compounds in cancer therapy.

Comparative Biological Activity Table

類似化合物との比較

Pyrimidine-Imidazole-Piperazine Derivatives

Indole-Piperazine Derivatives

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity

- The target compound’s indole-ethanone group shares similarities with 5-HT6 receptor ligands (e.g., 3a), which exhibit sub-micromolar binding affinity (Ki < 100 nM) . However, the absence of a sulfonyl group in the target compound may reduce receptor specificity.

- Pyrimidine-imidazole derivatives (e.g., CAS 1286722-47-1 ) demonstrate kinase inhibitory activity, suggesting the target compound could target EGFR or VEGFR pathways .

Solubility and Lipophilicity

| Compound | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|

| Target Compound | 2.8 (moderate) | ~0.1 (low) |

| 3a | 3.5 (high) | <0.05 (very low) |

| 6-(4-Methylpiperazin-1-yl)-1H-indole | 1.9 (low) | >1 (high) |

The target compound’s intermediate logP balances membrane permeability and solubility, advantageous for oral bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。